molecular formula C16H16O3 B6365230 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261946-85-3

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6365230
CAS RN: 1261946-85-3
M. Wt: 256.30 g/mol
InChI Key: ARAZXGDRTNCMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% (2,3-DMPA) is an organic compound that belongs to the family of benzoic acids. It is a white crystalline solid with a melting point of 95-97°C and is highly soluble in water and organic solvents. 2,3-DMPA is an important intermediate for the synthesis of many compounds, including pharmaceuticals and agrochemicals. It is also used in various laboratory experiments, such as in the synthesis of dyes and pigments.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of dyes and pigments, as well as in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in various organic reactions, such as the Grignard reaction, the Friedel-Crafts acylation reaction, and the Wittig reaction. In addition, 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% is used as a starting material in the synthesis of other compounds, such as 2,3-dihydroxybenzoic acid and 2,3-dimethylbenzoic acid.

Mechanism of Action

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% is a benzoic acid, and its mechanism of action is similar to other benzoic acids. It is metabolized in the body to form hippuric acid, which is then excreted in the urine. In addition, 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% can be conjugated with glutathione and then excreted in the bile.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% is known to have antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacteria, such as Staphylococcus aureus and Escherichia coli. In addition, 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% is an important intermediate for the synthesis of many compounds, and it is widely used in laboratory experiments. One of the advantages of using 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is that it is relatively stable and can be stored for long periods of time. However, it is important to note that 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% is a highly flammable compound and should be handled with care. In addition, it should be stored in a cool, dry place away from heat and light.

Future Directions

The potential applications of 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% are still being explored. Some possible future directions include the development of new synthesis methods, the use of 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% in the synthesis of other compounds, and the exploration of its potential therapeutic applications. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments.

Synthesis Methods

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods, including the Grignard reaction, the Friedel-Crafts acylation reaction, and the Wittig reaction. The Grignard reaction involves the reaction of an organomagnesium halide with 2,3-dimethylphenol to form 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95%. The Friedel-Crafts acylation reaction involves the reaction of a carbonyl compound with an aromatic ring, such as 2,3-dimethylphenol, to form 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95%. The Wittig reaction is the reaction of an organophosphorus compound with an aldehyde or ketone to form a Wittig reagent, which can then be reacted with an aromatic ring to form 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid, 95%.

properties

IUPAC Name

2-(2,3-dimethylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-5-4-6-13(11(10)2)14-8-7-12(19-3)9-15(14)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZXGDRTNCMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681331
Record name 4-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid

CAS RN

1261946-85-3
Record name 4-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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